REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7].[Cl:8][CH:9]=[CH:10][CH2:11][CH2:12]Cl>N(N(C1C=CC=CC=1)C1C=CC=CC=1)=O.COC1C=CC(O)=CC=1.C([O-])([O-])=O.[Na+].[Na+].O>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7].[C:1]([O:5][CH2:12][CH:11]=[CH:10][CH2:9][Cl:8])(=[O:4])[CH:2]=[CH2:3] |f:1.2,6.7.8,10.11|
|
Name
|
|
Quantity
|
216.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
262.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
497 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
quaternary ammonium salt
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-dichlorobutene
|
Quantity
|
9 mol
|
Type
|
reactant
|
Smiles
|
ClC=CCCCl
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
catalyst
|
Smiles
|
N(=O)N(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
catalyst
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are also added
|
Type
|
CUSTOM
|
Details
|
are run in at 90° C
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
to react for a further 2 hours at 90° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC=CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.78 mol | |
AMOUNT: MASS | 286 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7].[Cl:8][CH:9]=[CH:10][CH2:11][CH2:12]Cl>N(N(C1C=CC=CC=1)C1C=CC=CC=1)=O.COC1C=CC(O)=CC=1.C([O-])([O-])=O.[Na+].[Na+].O>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7].[C:1]([O:5][CH2:12][CH:11]=[CH:10][CH2:9][Cl:8])(=[O:4])[CH:2]=[CH2:3] |f:1.2,6.7.8,10.11|
|
Name
|
|
Quantity
|
216.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
262.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
497 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
quaternary ammonium salt
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-dichlorobutene
|
Quantity
|
9 mol
|
Type
|
reactant
|
Smiles
|
ClC=CCCCl
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
catalyst
|
Smiles
|
N(=O)N(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
catalyst
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are also added
|
Type
|
CUSTOM
|
Details
|
are run in at 90° C
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
to react for a further 2 hours at 90° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC=CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.78 mol | |
AMOUNT: MASS | 286 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |